![molecular formula C6H3BrF2S B1524101 4-Bromo-2,5-difluorobenzenethiol CAS No. 1208075-22-2](/img/structure/B1524101.png)
4-Bromo-2,5-difluorobenzenethiol
Overview
Description
Scientific Research Applications
Efficient Synthesis of Halobenzenes 4-Bromo-2,5-difluorobenzenethiol and similar compounds serve as essential intermediates in synthesizing various derivatives via regioselective bromination and other reactions. These compounds are notably used in the formation of benzynes and related structures, showcasing their role in constructing complex organic molecules (Diemer, Leroux, & Colobert, 2011).
Applications in Material Science The significance of derivatives similar to 4-Bromo-2,5-difluorobenzenethiol extends to material science. For instance, the synthesis of 2,4,5-trifluorobenzoic acid, a compound used in pharmaceuticals and material science, demonstrates the role of such compounds as valuable synthetic intermediates in creating materials with specific functional attributes (Deng et al., 2015).
Facilitation of Polymerization Compounds like 4-Bromo-2,5-difluorobenzenethiol are instrumental in polymerization processes. For instance, 5-(Bromomethyl)-1,3-dihydroxybenzene, which shares structural similarity, undergoes self-condensation to form hyperbranched polymers. These polymers, characterized by numerous phenolic hydroxyl groups, are adaptable for various modifications, underlining the role of such compounds in the synthesis and modification of polymeric materials (Uhrich, Hawker, Fréchet, & Turner, 1992).
Electrochemical Applications The study of electrochemical reactions of halobenzenes, including compounds like 4-Bromo-2,5-difluorobenzenethiol, reveals their potential in facilitating or undergoing various electrochemical processes. These processes are crucial in the synthesis of fluorinated compounds and understanding the reaction mechanisms and conditions that influence these reactions (Horio et al., 1996).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2,5-difluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2S/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGKHVPYFWMQQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-difluorobenzenethiol | |
CAS RN |
1208075-22-2 | |
Record name | 4-bromo-2,5-difluorobenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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